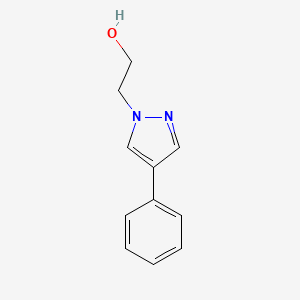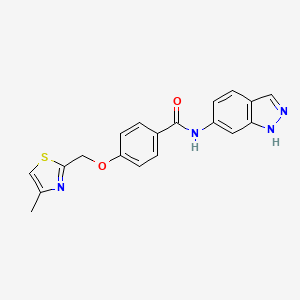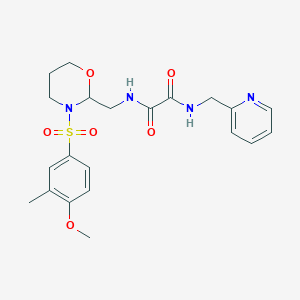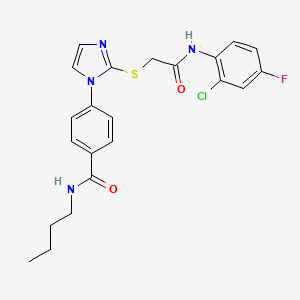
1-(4-bromo-1H-pyrazol-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1H-pyrazol-1-yl)propan-2-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest for many researchers due to their pharmacological potential . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis
The molecular structure of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one can be found in various scientific databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazole derivatives have been reported to possess almost all types of pharmacological activities . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one can be found in various scientific databases .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of pharmacological activities. The compound “1-(4-bromo-1H-pyrazol-1-yl)propan-2-one” can serve as a precursor in the synthesis of various imidazole-containing compounds. These derivatives exhibit biological activities such as antibacterial, antifungal, and antitumor effects .
Anti-tubercular Agents
The structural motif of pyrazole is integral in the design of anti-tubercular drugs. Compounds synthesized from “1-(4-bromo-1H-pyrazol-1-yl)propan-2-one” have been evaluated for their potential against Mycobacterium tuberculosis, showing promising results as potent anti-tubercular agents .
Inhibitors of Liver Alcohol Dehydrogenase
Pyrazole derivatives have been shown to act as inhibitors of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols. “1-(4-bromo-1H-pyrazol-1-yl)propan-2-one” can be utilized in the synthesis of these inhibitors, contributing to research in managing alcohol-related disorders .
Development of Antiviral Compounds
The pyrazole ring is a common feature in many antiviral agents. By serving as a building block, “1-(4-bromo-1H-pyrazol-1-yl)propan-2-one” can aid in the creation of novel antiviral compounds that could be effective against a variety of viral infections .
Creation of Bipyrazoles
Bipyrazoles are an important class of compounds with potential applications in materials science and pharmaceuticals. “1-(4-bromo-1H-pyrazol-1-yl)propan-2-one” can be used as a starting material in the synthesis of 1,4′-bipyrazoles, which are valuable in the development of new drugs and materials .
Research in Chromatography and Mass Spectrometry
In the field of analytical chemistry, especially chromatography and mass spectrometry, “1-(4-bromo-1H-pyrazol-1-yl)propan-2-one” can be used to study the separation and identification of complex mixtures, aiding in the advancement of analytical techniques .
Mechanism of Action
The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative and its biological target. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Future Directions
The future directions of research on 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one and other pyrazole derivatives are promising. Due to their broad range of chemical and biological properties, pyrazole derivatives have become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contain a pyrazole ring such as celecoxib (a potent anti-inflammatory), the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole (an analgesic), betazole (a H2-receptor agonist), and the antidepressant agent fezolamide . This highlights the pharmacological potential of the pyrazole moiety .
properties
IUPAC Name |
1-(4-bromopyrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZQGSHLIJGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-1H-pyrazol-1-yl)propan-2-one | |
CAS RN |
898054-56-3 |
Source


|
| Record name | 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

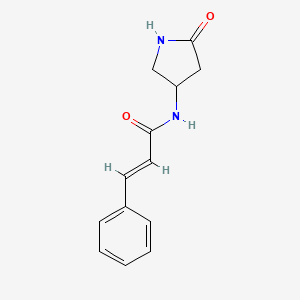
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)
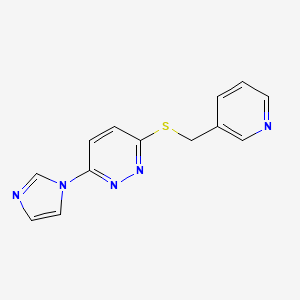
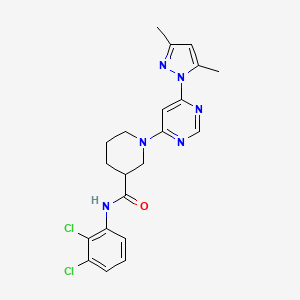
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)
